molecular formula C22H25N3O3 B5568889 2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide

2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide

Cat. No. B5568889
M. Wt: 379.5 g/mol
InChI Key: YUXMUWFDOXCZOF-UHFFFAOYSA-N
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Description

Research on compounds structurally related to "2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide" has focused on synthesizing derivatives with potential biological activity, including tyrosinase and melanin inhibitors for therapeutic applications (Raza et al., 2019).

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting from substituted anilines and various chlorobutanoyl chlorides, progressing through coupling with piperazine derivatives, and characterized by spectroscopic methods including 1H NMR, 13C NMR, and IR spectral data (Raza et al., 2019).

Molecular Structure Analysis

Structural characterization of these compounds is extensively conducted using NMR spectroscopy and X-ray crystallography, providing detailed insights into their molecular configurations and potential reactive sites (Little et al., 2008).

Chemical Reactions and Properties

Related studies have shown that these compounds participate in various chemical reactions, including oxidative aminocarbonylation and cyclization, leading to the formation of diverse structural derivatives with potential biological activities (Gabriele et al., 2006).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of related compounds are influenced by their molecular structure and functional groups. These properties are critical for determining their suitability in different pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including reactivity and potential interaction with biological targets, are central to understanding the therapeutic potential of these compounds. For instance, their ability to inhibit tyrosinase activity suggests applications in treating hyperpigmentation disorders (Raza et al., 2019).

Scientific Research Applications

Antimicrobial Activities

Research has highlighted the significance of piperazine derivatives, including structures similar to "2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide", in antimicrobial activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives that exhibited good to moderate antimicrobial activities against various test microorganisms, indicating the potential of such structures in combating bacterial infections (Bektaş et al., 2010).

Enzyme Inhibition

Compounds with similar structures have been evaluated for their enzyme inhibition properties. For example, Lolak et al. (2019) investigated ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as potent inhibitors of human carbonic anhydrase IX, a target for cancer therapy. This study demonstrates the potential therapeutic applications of such compounds in targeting specific enzymes involved in disease pathology (Lolak et al., 2019).

Therapeutic Tools in Central Pharmacological Activity

Piperazine derivatives are also known for their central pharmacological activity, potentially including antipsychotic, antidepressant, and anxiolytic applications. Research by Brito et al. (2018) discusses the therapeutic applications of piperazine derivatives as antipsychotic (clozapine), antidepressant (vortioxetine), and anxiolytic (buspirone) drugs, highlighting the versatility of piperazine-based compounds in treating various central nervous system disorders (Brito et al., 2018).

Novel Synthesis and Biological Evaluation

The synthesis of novel compounds with structures akin to "2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide" and their biological evaluation for various activities is an ongoing area of research. For instance, Mekky and Sanad (2020) synthesized a new series of bis(pyrazole-benzofuran) hybrids possessing a piperazine linker and evaluated their in-vitro antibacterial and cytotoxic activities. This study underscores the continuous exploration of such compounds for potential therapeutic applications (Mekky & Sanad, 2020).

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve studying its binding to receptors, its effect on biological pathways, and its overall effect on the organism .

Safety and Hazards

This would involve studying the compound’s toxicity, its safety handling procedures, and precautions to be taken while working with it .

Future Directions

This could involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed .

properties

IUPAC Name

2-methyl-N-[[4-(3-oxo-4-phenylpiperazine-1-carbonyl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-16(2)21(27)23-14-17-8-10-18(11-9-17)22(28)24-12-13-25(20(26)15-24)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXMUWFDOXCZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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